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Compound of Interest

Compound Name: 1-Chloroethyl acetate

CAS No.: 5912-58-3

Cat. No.: B1605217

Get Quote

Executive Summary
1-Chloroethyl acetate is a highly versatile bifunctional organic intermediate characterized by

both an ester moiety and a reactive α-chloro substitution. This unique structural motif makes it

an indispensable electrophile in organic synthesis, particularly in the development of

acyloxyalkyl ester prodrugs and as a derivatization target in analytical chemistry. This

whitepaper provides an in-depth technical analysis of its physicochemical properties, validated

synthetic pathways, and critical applications in modern drug development.

Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-chloroethyl acetate is critical for

predicting its reactivity and handling requirements. The molecule (Molecular Formula:

C4H7ClO2) features a molecular weight of 122.55 g/mol [1]. The presence of the electron-

withdrawing chlorine atom adjacent to the ether-like oxygen of the ester group significantly

enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
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Table 1: Key Physicochemical Properties

Parameter Value

IUPAC Name 1-Chloroethyl acetate

Molecular Formula C4H7ClO2

Molecular Weight 122.55 g/mol

CAS Number 5912-58-3

SMILES String CC(OC(=O)C)Cl

InChIKey CGKKDGMMKSOGLM-UHFFFAOYSA-N

Critical Temperature (Tc) 640.84 K (Calculated)

(Data synthesized from standardized chemical repositories[1])

Mechanistic Synthesis and Process Optimization
While 1-chloroethyl acetate can be synthesized via the hydrochlorination of vinyl acetate—a

process highly sensitive to temperature and HCl gas concentration[2]—the most controlled and

widely adopted laboratory protocol involves the Lewis acid-catalyzed addition of acetyl chloride

to acetaldehyde[3].

Causality of Reaction Conditions: The use of anhydrous zinc chloride (ZnCl2) is non-

negotiable; it acts as a Lewis acid to coordinate with the carbonyl oxygen of acetaldehyde. This

complexation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic

attack by the chloride ion from acetyl chloride. Concurrently, the oxygen attacks the acyl group,

yielding the target compound. Strict temperature control (0 °C during addition) is required to

suppress the volatilization of acetaldehyde (bp 20.2 °C) and manage the exothermic nature of

the bond-forming step.
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ZnCl2-catalyzed synthesis workflow of 1-chloroethyl acetate from acetaldehyde and acetyl

chloride.

Protocol 1: ZnCl2-Catalyzed Synthesis of 1-Chloroethyl
Acetate
Self-Validating System: This protocol incorporates built-in checkpoints to ensure process

integrity.

Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet to maintain anhydrous conditions.
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Reagent Loading: Dissolve freshly distilled acetaldehyde (1.0 eq) and anhydrous zinc

chloride (0.1 eq) in anhydrous dichloromethane (DCM)[3]. Checkpoint: Fresh distillation of

acetaldehyde prevents the introduction of paraldehyde polymers, which severely depress

yields.

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

Electrophile Addition: Add acetyl chloride (1.0 eq) dropwise over 15 minutes to manage the

exotherm.

Reaction Propagation: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the

mixture to warm to room temperature, stirring for 16 hours[3]. Checkpoint: Monitor

conversion via GC-FID; the disappearance of the acetyl chloride peak indicates reaction

completion.

Quenching & Workup: Quench the reaction with distilled water. Separate the organic layer,

wash with saturated NaHCO3, and dry over anhydrous Na2SO4. Checkpoint: Ensure the

aqueous wash reaches pH ~7 to confirm complete removal of the Lewis acid and residual

HCl.

Purification: Concentrate under reduced pressure and purify via vacuum distillation to yield

the pure product.

Applications in Drug Development: Acyloxyalkyl
Prodrugs
In medicinal chemistry, 1-chloroethyl acetate is a privileged reagent for synthesizing

acyloxyalkyl ester prodrugs. Many active pharmaceutical ingredients (APIs), such as

nitroxoline[3] and lifitegrast[4], suffer from poor oral bioavailability, low lipophilicity, or rapid first-

pass metabolism.

By reacting the API's carboxylic acid or amine group with 1-chloroethyl acetate, chemists

mask the polar functional group. The α-chloro ether equivalent undergoes facile SN2

displacement. Once administered, the prodrug relies on endogenous esterases to cleave the

acetate group. This enzymatic cleavage generates a highly unstable hemiacetal intermediate
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that spontaneously decomposes, releasing the active drug alongside benign byproducts

(acetaldehyde and acetic acid).

Acyloxyalkyl Prodrug Esterase Cleavage
(In Vivo) Hemiacetal Intermediate Hydrolysis Spontaneous

Decomposition
Active Drug +

Acetaldehyde + Acetic Acid
 Rapid Release
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Enzymatic cleavage pathway of 1-chloroethyl acetate-derived prodrugs releasing the active

drug.

Analytical Derivatization Methodology
Beyond its use as a synthetic building block, 1-chloroethyl acetate is the target product in the

analytical derivatization of 1-chloroethanol. 1-Chloroethanol is a volatile, polar, and low-

molecular-weight compound often monitored as a potential genotoxic impurity in drug

manufacturing. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-

chloroethanol yields poor peak shapes and low sensitivity. Acylation with acetic anhydride

converts it into 1-chloroethyl acetate, drastically improving chromatographic resolution and

volatility[5].

Table 2: Expected GC-MS Quantitative Performance for Acylated 1-Chloroethanol

Parameter Expected Value

Limit of Detection (LOD) 10 - 20 µg/kg (ppb)

Limit of Quantification (LOQ) 30 - 60 µg/kg (ppb)

Linearity (r²) > 0.99

Recovery 80 - 115%

Precision (RSD) < 15%

(Data derived from standardized derivatization performance metrics[5])
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Protocol 2: Acylation of 1-Chloroethanol for GC-MS
Analysis
Self-Validating System: This protocol utilizes basic quenching to prevent column degradation.

Sample Preparation: Extract the target analyte (1-chloroethanol) into an anhydrous organic

solvent (e.g., ethyl acetate)[5].

Reagent Addition: To the dried extract in a GC vial, add 200 µL of pyridine and 100 µL of

acetic anhydride[5]. Causality: Pyridine acts as both a base to neutralize the HCl byproduct

and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Incubation: Cap the vial and heat at 60 °C for 1 hour to drive the acylation to completion[5].

Quenching: Cool to room temperature, add 1 mL of water, and vortex to hydrolyze excess

acetic anhydride[5].

Extraction: Extract the 1-chloroethyl acetate derivative with 2 x 1 mL of organic solvent[5].

Neutralization: Wash the combined organic layers with 1 mL of saturated sodium

bicarbonate[5]. Checkpoint: The cessation of CO2 evolution (bubbling) confirms the

complete neutralization of residual acetic acid, which would otherwise degrade the GC

column.

Drying & Analysis: Dry over anhydrous sodium sulfate, transfer to a clean vial, and inject into

the GC-MS[5]. Checkpoint: Inject a blank derivatization sample to ensure no co-eluting

artifact peaks originate from the pyridine/acetic anhydride reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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